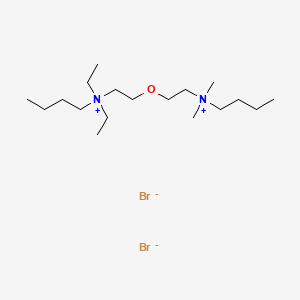
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is a phenyl organosilicon compound. It has a unique structure characterized by four methyl groups (-CH3) and one diphenyl group (-C6H5) connected to a trisiloxane (SiO3) skeleton . This compound is known for its excellent properties such as heat resistance, cold resistance, corrosion resistance, and electrical insulation .
Vorbereitungsmethoden
The synthesis of 1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane typically involves the polycondensation reaction of this compound with di-tert-butyl fumarate . This reaction is driven by the elimination of tert-butyl chloride . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding siloxane derivatives.
Reduction: It can be reduced using common reducing agents to yield different silane compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents . The major products formed from these reactions are often siloxane derivatives with varied functional groups .
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of poly(silyl ester) and other organosilicon compounds.
Biology: Its unique properties make it useful in the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: This compound is used in the production of silicone rubber, silicone gel, and liquid silicone.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane involves its interaction with molecular targets through its siloxane backbone. The compound’s effects are mediated by its ability to form stable bonds with other molecules, enhancing the properties of the materials it is incorporated into . The pathways involved include the formation of crosslinked networks in polymers, which improve thermal stability and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane can be compared with other similar compounds such as:
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Contains fewer silicon atoms and has different reactivity and applications.
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane: Similar in structure but with different substituents, leading to varied properties and uses.
The uniqueness of this compound lies in its combination of phenyl and methyl groups with chlorine atoms, providing a balance of stability and reactivity that is valuable in various applications .
Eigenschaften
CAS-Nummer |
65197-32-2 |
|---|---|
Molekularformel |
C16H22Cl2O2Si3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
bis[[chloro(dimethyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C16H22Cl2O2Si3/c1-21(2,17)19-23(20-22(3,4)18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
MSHCQGFPBNYTRV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[125I]-Isoliothyronine](/img/structure/B14485606.png)

![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)








